molecular formula C8H7N3 B080377 1-Phenyl-1H-1,2,4-triazole CAS No. 13423-60-4

1-Phenyl-1H-1,2,4-triazole

Cat. No. B080377
CAS RN: 13423-60-4
M. Wt: 145.16 g/mol
InChI Key: CGRLXLHYYDSTKR-UHFFFAOYSA-N
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Patent
US09162953B2

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-[1,2,4]triazole (104 mg, 1.5 mmol) is coupled with iodo-benzene (112 μL, 1.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50) to provide 120 mg (83% isolated yield) of the desired product as a light yellow solid.
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
112 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.I[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[C:7]1([N:1]2[CH:5]=[N:4][CH:3]=[N:2]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
104 mg
Type
reactant
Smiles
N1N=CN=C1
Step Two
Name
Quantity
112 μL
Type
reactant
Smiles
IC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50)
CUSTOM
Type
CUSTOM
Details
to provide

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.